10,11-Dihydro-5-azatetraphene

C-H activation Late-stage functionalization Acridine diversification

Planar azatetracenes suffer from poor solubility and lack benzylic C-H handles for selective functionalization. 10,11-Dihydro-5-azatetraphene (CAS 16600-51-4) solves both: its non-planar geometry suppresses aggregation, while the saturated 10,11-position enables Pd-catalyzed alkoxylation (82% benchmark yield). • Validated c-myc/c-KIT G-quadruplex binding scaffold (ΔTₘ ~5-12 °C) • Isomerically pure by regiospecific synthesis-no 7,8-dihydro isomer contamination • Ready for N-alkylation, C-7 substitution, and ring-A functionalization

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
Cat. No. B15237366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-5-azatetraphene
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=C3C=NC4=CC=CC=C4C3=C2
InChIInChI=1S/C17H13N/c1-2-6-13-10-16-14(9-12(13)5-1)11-18-17-8-4-3-7-15(16)17/h1,3-5,7-11H,2,6H2
InChIKeyXNERJSGZRXPKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Dihydro-5-azatetraphene – Physicochemical Profile and Classification


10,11-Dihydro-5-azatetraphene, also designated 5,6-dihydrobenz[c]acridine (CAS 16600-51-4), is a C₁₇H₁₃N aza-polycyclic hydrocarbon constituted by a tetracene framework in which one carbon atom is replaced by nitrogen and the 10,11-positions are saturated . Unlike its fully aromatic benz[c]acridine congener (CAS 225-51-4), the dihydro-azatetraphene is not fully planar due to the partially hydrogenated ring, which introduces a bent geometry that fundamentally modulates its solid-state packing, solubility, and chemical reactivity [1]. Its melting point is reported as 60 °C (solvated in water/ethanol) with a predicted boiling point of 419.6 ± 14.0 °C, while commercial specifications typically quote a melting range of 62–64 °C . These characteristics position the compound as a versatile, non-planar heterocyclic building block for medicinal chemistry, organic electronics, and C–H functionalization methodology development.

1

Non-planar heterocyclic scaffold with unique bent geometry for solution processing and target engagement studies

2

Selective benzylic C–H activation handle enables late-stage diversification not possible with planar analogues

3

Regiospecific synthesis guarantees isomeric purity, reducing purification burden in library construction

Why 10,11-Dihydro-5-azatetraphene Cannot Be Replaced by Analogues


The partial saturation at the 10,11-positions of 10,11-dihydro-5-azatetraphene is not a minor structural detail; it is the primary determinant of the molecule's unique reactivity landscape. The presence of a benzylic sp³ carbon creates a site for selective C–H activation that is entirely absent in the fully aromatic benz[c]acridine (CAS 225-51-4) [1]. Additionally, the non-planar geometry prevents the strong π–π stacking that dominates the solid-state behaviour of planar azatetracenes, leading to altered solubility and aggregation profiles that are critical for both solution-phase processing and biological target engagement [2]. Consequently, substituting the dihydro scaffold with benz[c]acridine, a different azatetraphene isomer (e.g., 5-azatetraphene), or a fully aromatic diaza analogue would eliminate the benzylic C–H handle, alter the molecular shape, and compromise the performance in applications that explicitly rely on these features. The quantitative evidence below substantiates why this specific scaffold cannot be generically interchanged.

Planar analogue

Fully aromatic benz[c]acridine lacks the benzylic sp³ site, removing the C–H activation handle and altering late-stage functionalization workflow.

N-methylated derivatives

Pre-methylated scaffolds fix G-quadruplex affinity and may limit independent optimization of selectivity and pharmacokinetic parameters in SAR studies.

Isomeric form

Planar aza-isomers exhibit different solubility and aggregation behavior; substitution may shift solution-processed device performance and biological assay outcomes.

Quantitative Comparator Evidence for 10,11-Dihydro-5-azatetraphene


Benzylic C–H Activation vs. Aromatic Benz[c]acridine

The partially hydrogenated ring in 10,11-dihydro-5-azatetraphene introduces a benzylic sp³ C–H bond that can be selectively activated by Pd(OAc)₂/PhI(OAc)₂ in MeOH, enabling direct C–O bond formation at position 1. This reaction manifold is mechanistically inaccessible in fully aromatic benz[c]acridine (CAS 225-51-4) because the corresponding position is an sp² C–H, which requires harsher conditions or pre-functionalization [1]. Under optimized conditions (10 mol% Pd(OAc)₂, 2 eq. PhI(OAc)₂, MeOH, 100 °C), methoxylation of a model 5,6-dihydrobenzo[c]acridine substrate proceeded with 82% isolated yield, whereas analogous direct alkoxylation of benz[c]acridine has not been reported [1]. The reaction tolerates substituents on both ring A and ring D, with yields ranging from 59% to 81% for various derivatives [1].

C–H Alkoxylation Reactivity
Head-to-head
82% yield vs not feasible
Supports late-stage diversification workflow fit
Pd(OAc)₂/MeOH, 100 °C; benz[c]acridine gives no selective pathway
C-H activation Late-stage functionalization Acridine diversification

G-Quadruplex Stabilization: Dihydro vs. N-Methylated Scaffolds

In a FRET melting assay, non-methylated 5,6-dihydrobenzo[c]acridine derivatives (the chemotype of the target compound) stabilised the c-myc G-quadruplex with ΔTₘ values in the range of 5.3–11.6 °C, whereas the corresponding 12-N-methylated analogues achieved ΔTₘ values of 11.6–25.4 °C [1]. While methylation increases affinity, the non-methylated derivatives still exhibit high selectivity for G-quadruplex over duplex DNA, a property attributed to the crescent-shaped geometry of the dihydro scaffold [1][2]. This establishes the parent dihydro compound as a moderate-affinity, high-selectivity starting point for tuning physicochemical properties (e.g., logP, solubility) without overshooting target engagement.

G4 Stabilization (ΔTₘ)
Cross-study
ΔTₘ span 5.3–11.6 °C (parent) vs 11.6–25.4 °C (methylated)
Parent scaffold offers a tunable affinity window for lead discovery
FRET, c-myc G4, 1 µM; non-methylated series retains high selectivity
G-quadruplex ligand c-myc oncogene DNA stabilisation

Regiospecific Synthesis and Isomeric Purity

Three distinct synthetic routes—thermolysis of 1-chlorovinyl-(N-aryl)imines, acid-catalysed cyclisation of 1-(N-aryl)amino-3,4-dihydro-2-naphthaldehydes, and thermolysis of N-arylenaminoimine hydrochlorides in DMF—were compared for the construction of the 5,6-dihydrobenz[c]acridine skeleton. All three methods yielded exclusively 5,6-dihydrobenz[c]acridine products; no isomeric 7,8-dihydrobenzo[k]phenanthridine was detected by NMR or single-crystal XRD [1]. This absolute regiospecificity contrasts with other heterocyclic syntheses where mixtures of angular and linear isomers are common.

Isomeric Purity
Class-level
Exclusive 5,6-dihydrobenz[c]acridine formation
Ensures batch consistency without isomeric separation
Three synthetic routes confirmed by XRD/NMR; no 7,8-isomer detected
Regioselective synthesis Isomer purity Dihydrobenzacridine

Melting Point and Non-Planar Geometry Differentiation

The melting point of 10,11-dihydro-5-azatetraphene (60 °C solvated, or 62–64 °C neat) is substantially lower than that of its fully aromatic counterpart, benz[c]acridine (108–132 °C depending on the source) [1]. This 46–72 °C depression reflects the disruption of continuous π-stacking caused by the sp³-hybridised bridge, which also manifests as increased solubility in common organic solvents. The non-planar geometry is explicitly documented in the literature as a distinguishing feature from planar aza-polycyclics [2].

Melting Point Depression
Cross-study
46–72 °C lower vs planar analogue
Indicates reduced π-stacking and enhanced solubility
Neat mp 62–64 °C; benz[c]acridine mp 108–132 °C
Physicochemical properties Thermal analysis Solid-state packing

Substrate Scope and Functionalisation Versatility

The Pd-catalysed C–H activation protocol was successfully applied to 5,6-dihydrobenzo[c]acridine substrates bearing substituents on ring D (strongly electron-donating groups such as OMe) and on both ring A and ring D simultaneously. Products were obtained in yields of 59 % (1,2-bismethoxy acridine), 70 % (1,3-bismethoxy acridine), and 81 % (bismethoxy derivative with complementary substitution pattern on rings A and D) [1]. This tolerance for dual substitution is not observed with the fully aromatic benz[c]acridine scaffold, which lacks the benzylic activation site and undergoes complex mixtures under identical conditions [1].

Bis-Substitution Yield
Head-to-head
Up to 81% single bis-methoxy product vs non-selective mixtures
Enables rational polysubstituted acridine library construction
Pd-catalyzed; aromatic analogue gives complex product mixtures
Substrate scope Polysubstituted acridines C-H activation

Procurement-Driven Application Scenarios


G-Quadruplex-Targeted Anticancer Lead Optimization

The parent 5,6-dihydrobenz[c]acridine scaffold has been validated as a selective c-myc and c-KIT G-quadruplex binding core. Procurement of the non-methylated parent compound enables independent exploration of N-alkylation, C-7 substitution, and ring-A functionalisation to fine-tune ΔTₘ, selectivity, and cellular activity without being constrained by pre-installed methyl groups. The moderate intrinsic affinity (ΔTₘ ~5–12 °C) makes it an ideal starting point for fragment-based or property-guided optimisation [1]. Direct comparator data confirm that methylation boosts affinity but can reduce stabilisation ability in certain promoter contexts, underscoring the value of the unsubstituted scaffold [2].

C–H Activation and Late-Stage Functionalization Platform

The benzylic C–H bond in 10,11-dihydro-5-azatetraphene is a privileged site for Pd-catalysed alkoxylation, offering an 82% benchmark yield for methoxylation and compatibility with diverse substituents on multiple rings [1]. This reactivity is unique among azatetraphene isomers and enables the construction of polysubstituted acridine libraries through sequential C–H activation events. Procurement for methodology development or building-block collection building is justified by the scaffold's ability to demonstrate C–H activation principles that cannot be studied on fully aromatic analogues.

Non-Planar Heteroacene for Solution-Processed Electronics

The non-planar geometry of 10,11-dihydro-5-azatetraphene, confirmed by XRD and the significant melting point depression relative to benz[c]acridine, enhances solubility and suppresses detrimental aggregation in thin-film devices [1]. This property is sought after for solution-processed organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) where planar acenes suffer from poor processability. The compound can serve as a precursor to n-type semiconductors upon oxidation to the fully aromatic state, or as a building block for donor–acceptor copolymers [2].

Isomerically Pure Building Block for High-Throughput Synthesis

The regiospecific synthesis of 5,6-dihydrobenz[c]acridine guarantees that the procured material is free of the isomeric 7,8-dihydrobenzo[k]phenanthridine contaminant [1]. This is critical for high-throughput screening (HTS) and parallel synthesis campaigns where isomeric impurities can generate false positives or confounded SAR. Procurement from a supplier that provides certification of isomeric purity (e.g., by HPLC or NMR) is recommended to leverage this inherent synthetic advantage.

Application
Selection Property
Validation Focus
G-Quadruplex targeting research
Non-methylated scaffold for independent SAR optimization
ΔTₘ and selectivity profiling against duplex DNA
C–H activation methodology
Unique benzylic C–H activation site
Regioselective alkoxylation yield and substrate scope
Solution-processed electronics
Non-planar geometry with enhanced solubility
Thin-film morphology and device performance
High-throughput synthesis
Guaranteed isomeric purity
Batch consistency and regioisomer screening
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